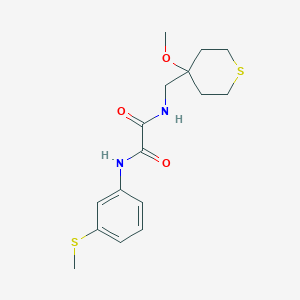

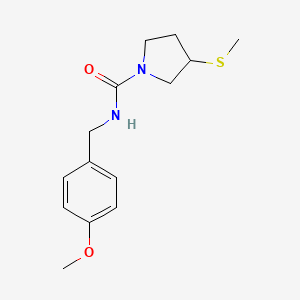

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC) patients who have acquired resistance to first-line EGFR-TKIs. AZD-9291 is a potent and selective inhibitor of mutated EGFR, which is commonly found in NSCLC patients.

Scientific Research Applications

Electrophilic Intramolecular Cyclization

Azepane derivatives are utilized in electrophilic intramolecular cyclization processes. For example, the cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides in polyphosphoric acid leads to the formation of tetrahydro-thieno[3,2-b]azepin-5-ones. This process is part of exploring the synthesis of complex organic compounds with potential pharmacological properties (Danilyuk et al., 2016).

Protein Kinase B Inhibition

Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds are part of structure-based optimization efforts to develop new therapeutic agents, demonstrating the importance of azepane derivatives in medicinal chemistry (Breitenlechner et al., 2004).

Dopamine D2 Receptor Study

In the study of dopamine D2 receptors, benzamide derivatives including azepane structures have been labeled with isotopes for positron emission tomography (PET) imaging. This research illustrates the role of azepane derivatives in the development of diagnostic tools for neurological studies (Mach et al., 1993).

Antimicrobial and Antipathogenic Activity

Azepane derivatives have also been explored for their antimicrobial and antipathogenic activities. For instance, novel thiourea derivatives containing azepane structures have shown significant anti-pathogenic activity against biofilm-forming bacteria, highlighting their potential as antimicrobial agents (Limban et al., 2011).

Heterocyclic Synthesis

Exploration of azepane derivatives in the synthesis of heterocyclic compounds is significant for the development of new pharmacologically active molecules. For example, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution reactions demonstrates the versatility of azepane derivatives in organic synthesis (Meiresonne et al., 2015).

properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOZBVNPDZOOFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)

![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)